molecular formula C21H21NO3 B15182310 4-Hydroxy-3-(4-pentylbenzoyl)-2(1H)-quinolinone CAS No. 90182-30-2

4-Hydroxy-3-(4-pentylbenzoyl)-2(1H)-quinolinone

Cat. No.: B15182310
CAS No.: 90182-30-2
M. Wt: 335.4 g/mol
InChI Key: FDGCLEYOZYMBSA-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(4-pentylbenzoyl)-2(1H)-quinolinone is a synthetic organic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a quinolinone core substituted with a hydroxy group at the 4-position and a 4-pentylbenzoyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(4-pentylbenzoyl)-2(1H)-quinolinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the 4-Pentylbenzoyl Group: The 4-pentylbenzoyl group can be attached through a Friedel-Crafts acylation reaction using 4-pentylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(4-pentylbenzoyl)-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the 4-pentylbenzoyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of a quinolinone derivative with a carbonyl group.

    Reduction: Formation of a quinolinone derivative with an alcohol group.

    Substitution: Formation of various substituted quinolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(4-pentylbenzoyl)-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The hydroxy and 4-pentylbenzoyl groups play crucial roles in its biological activity by modulating enzyme activity, receptor binding, and cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2(1H)-quinolinone: Lacks the 4-pentylbenzoyl group, resulting in different chemical and biological properties.

    3-Benzoyl-4-hydroxy-2(1H)-quinolinone: Contains a benzoyl group instead of a 4-pentylbenzoyl group, leading to variations in its reactivity and applications.

    4-Hydroxy-3-(4-methylbenzoyl)-2(1H)-quinolinone:

Uniqueness

4-Hydroxy-3-(4-pentylbenzoyl)-2(1H)-quinolinone is unique due to the presence of the 4-pentylbenzoyl group, which imparts specific chemical properties and potential applications that distinguish it from other quinolinone derivatives. This unique structure allows for targeted interactions with molecular targets and pathways, making it a valuable compound for various scientific research and industrial applications.

Properties

CAS No.

90182-30-2

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

4-hydroxy-3-(4-pentylbenzoyl)-1H-quinolin-2-one

InChI

InChI=1S/C21H21NO3/c1-2-3-4-7-14-10-12-15(13-11-14)19(23)18-20(24)16-8-5-6-9-17(16)22-21(18)25/h5-6,8-13H,2-4,7H2,1H3,(H2,22,24,25)

InChI Key

FDGCLEYOZYMBSA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3NC2=O)O

Origin of Product

United States

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